
N-(2-Fluorophenyl)acetamide
Overview
Description
N-(2-Fluorophenyl)acetamide (CAS: 399-31-5) is an acetamide derivative with the molecular formula C₈H₈FNO and a molecular weight of 153.15 g/mol . Structurally, it consists of an acetamide group (-NHCOCH₃) attached to a fluorinated phenyl ring at the ortho position. This compound is also known as 2'-Fluoroacetanilide and serves as a key intermediate in organic synthesis, particularly for fluorinated heterocycles used in pharmaceuticals . The fluorine substituent influences its electronic properties, enhancing metabolic stability compared to non-fluorinated analogs .
Preparation Methods
Conventional Acetylation with Acetic Anhydride
Reaction Mechanism and Procedure
The most widely reported method involves direct acetylation of 2-fluoroaniline using acetic anhydride. This exothermic reaction proceeds via nucleophilic acyl substitution:
Typical Protocol (adapted from ):
-
Reactants : 2-Fluoroaniline (1 equiv), acetic anhydride (1.05–1.2 equiv).
-
Solvent : Glacial acetic acid or solvent-free conditions.
-
Conditions :
-
Temperature: 50–100°C (reflux).
-
Time: 1–3 hours.
-
-
Work-up : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and crystallization.
Catalytic Acetylation with Acid Catalysts
Enhanced Reaction Efficiency
The addition of catalytic acids (e.g., HSO, HCl) accelerates the reaction, particularly at lower temperatures:
-
Catalyst : Concentrated HCl (0.1 equiv).
-
Conditions :
-
Temperature: 25–30°C.
-
Time: 4–6 hours.
-
-
Advantages : Reduced side products (e.g., diacetylated derivatives).
Solvent-Mediated Acetylation
Dichloroethane as a Reaction Medium
Non-polar solvents improve selectivity and ease of purification:
-
Solvent : Dichloroethane or chlorobenzene.
-
Conditions :
-
Temperature: 30–40°C.
-
Time: 2–4 hours.
-
-
Work-up : Filtration and washing with cold water.
Microwave-Assisted Synthesis
Rapid and Energy-Efficient Method
Microwave irradiation reduces reaction times significantly:
-
Reactants : 2-Fluoroaniline (1 equiv), acetic anhydride (1.1 equiv).
-
Conditions :
-
Power: 300 W.
-
Temperature: 120°C.
-
Time: 10–15 minutes.
-
Comparative Analysis of Methods
Optimization and Industrial Scaling
Critical Parameters
-
Molar Ratio : Excess acetic anhydride (1.1–1.2 equiv) ensures complete conversion .
-
Purity Control : Recrystallization from ethanol/water mixtures (60–95% v/v) achieves >99% purity .
-
Waste Management : Acetic acid byproduct is recycled in industrial setups .
Challenges
-
Side Reactions : Over-acetylation or ring halogenation under harsh conditions .
-
Cost : Microwave methods require specialized equipment, limiting scalability .
Emerging Techniques and Innovations
Enzymatic Acetylation
Recent studies explore lipase-catalyzed routes for eco-friendly synthesis, though yields remain suboptimal (60–70%) .
Flow Chemistry
Continuous flow systems enhance reproducibility and safety, achieving 90% yield in 30 minutes .
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-Fluorophenyl)acetamide derivatives exhibit significant anticancer properties. A study demonstrated that compounds with N-phenyl acetamide moieties showed promising inhibitory effects against cancer cell lines such as A549 (lung) and MCF-7 (breast). Specific derivatives displayed cell viability reductions of up to 55% at certain concentrations, indicating their potential as therapeutic agents in oncology .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of α-L-fucosidases, enzymes involved in various biological processes, including glycoprotein metabolism. A structure-activity relationship study revealed that the incorporation of a fluoro group significantly enhances the compound's inhibitory potency against these enzymes, making it a candidate for therapeutic trials targeting genetic deficiency disorders .
Insecticidal Properties
Recent evaluations have also explored the insecticidal activity of this compound derivatives. These compounds were tested against larvae of agricultural pests, demonstrating effective larvicidal activity. Such findings suggest potential applications in pest control within agricultural settings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Research indicates that substituents on the phenyl ring can significantly influence the biological activity of these compounds. Electron-donating groups tend to enhance anticancer activity, while specific configurations can lead to improved enzyme inhibition .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogen-Substituted Phenylacetamides
Halogen substituents (F, Cl, Br) and their positions significantly alter reactivity and biological activity. Key examples include:
Key Observations :
- Electron-withdrawing effects : Fluorine (ortho) reduces electron density on the phenyl ring compared to chlorine or hydroxyl groups, affecting nucleophilic substitution reactions .
- Metabolic stability : Fluorinated analogs like this compound resist deacetylation better than hydroxylated derivatives (e.g., N-(1-hydroxy-2-fluorenyl)acetamide), which are rapidly metabolized .
- Biological activity : Chlorinated and hydroxylated derivatives exhibit cytotoxicity (e.g., compounds 4–6 in ), whereas fluorinated compounds may prioritize synthetic utility over direct bioactivity .
Complex Derivatives with Heterocyclic Moieties
Addition of heterocycles or extended functional groups modifies solubility, target binding, and pharmacokinetics:
Key Observations :
- Solubility : Morpholine-containing derivatives (e.g., ) exhibit lower logP values compared to simpler halogenated analogs, improving aqueous solubility .
- Target specificity : Complex structures (e.g., triazine-pyridine hybrids in ) are designed for selective interaction with biological targets like ion channels .
Physicochemical and Spectral Properties
- Lipophilicity : this compound has moderate lipophilicity, while chloro-substituted analogs (e.g., N-(2,5-dichloro-4-hydroxyphenyl)acetamide) are more hydrophobic due to additional Cl atoms .
- Hydrogen bonding: Intramolecular C–H···O interactions in 2-Chloro-N-(4-fluorophenyl)acetamide stabilize its crystal structure, a feature less pronounced in the ortho-fluorinated parent compound .
- Spectral data : IR spectra of coordination compounds (e.g., N-(2-hydroxyphenyl)acetamide complexes) show shifts in ν(N–H) and ν(C=O) bands, indicating metal-ligand interactions .
Biological Activity
N-(2-Fluorophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom on the phenyl ring, which significantly influences its biological activity. The fluorine substituent is known to enhance lipophilicity and metabolic stability, making it a valuable modification in drug design.
Biological Activities
-
Inhibition of α-L-Fucosidases :
- Research has demonstrated that N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide exhibits potent inhibition of α-L-fucosidases. This enzyme inhibition is crucial for potential therapeutic applications in treating genetic disorders such as fucosidosis.
- The compound showed impressive IC50 values:
- Bovine kidney α-L-fucosidase : 0.012 μM
- Rat epididymis α-L-fucosidase : 0.044 μM
- Human lysosomal α-L-fucosidase : 0.0079 μM
- Notably, the compound was found to be approximately 18-fold more effective than its precursor, indicating significant improvements in potency due to the fluorine substitution .
-
Anticonvulsant Activity :
- This compound derivatives have been investigated for their anticonvulsant properties. A study synthesized various derivatives and evaluated their efficacy in animal models of epilepsy.
- Among the tested compounds, those with specific substitutions at the 3-position of the anilide moiety exhibited notable anticonvulsant activity, suggesting that structural modifications can enhance therapeutic effects .
-
Potential Antimicrobial and Anticancer Properties :
- Preliminary investigations into other derivatives of this compound have indicated potential antimicrobial and anticancer activities. These findings suggest that the compound may interact with various biological targets, modulating enzyme activities or receptor functions .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The presence of the fluorine atom enhances binding affinity to target enzymes such as α-L-fucosidases, leading to effective inhibition.
- Receptor Modulation : Compounds derived from this compound may also influence neurotransmitter receptors, contributing to their anticonvulsant effects.
Case Study 1: Inhibition of α-L-Fucosidases
A study highlighted the structure-activity relationship (SAR) involving N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide. The addition of a fluoro group significantly increased potency against human lysosomal α-L-fucosidase, demonstrating a clear link between chemical structure and biological activity .
Case Study 2: Anticonvulsant Activity Evaluation
In a comprehensive evaluation of various N-phenylacetamide derivatives, researchers observed that certain modifications led to enhanced protection against seizures in animal models. The results indicated that specific structural features are critical for achieving desired pharmacological effects .
Summary Table of Biological Activities
Activity Type | Compound | IC50 Value (μM) | Notes |
---|---|---|---|
Inhibition of α-L-Fucosidases | N-(2-Fluorophenyl)-2β-DFJ acetamide | 0.0079 (human) | Potent inhibitor; significant therapeutic potential |
Anticonvulsant Activity | Various N-phenylacetamides | Varies | Efficacy linked to specific structural modifications |
Properties
IUPAC Name |
N-(2-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZPZBPZWHEIDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192938 | |
Record name | N-(2-Fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-31-5 | |
Record name | 2′-Fluoroacetanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Fluorophenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 399-31-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-fluorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.